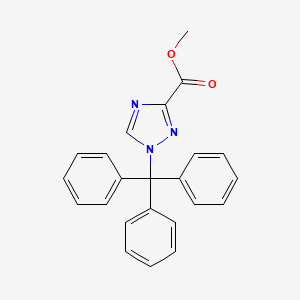

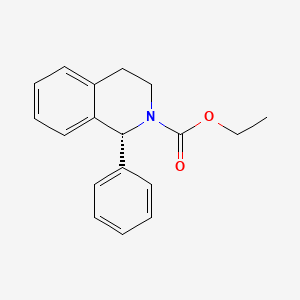

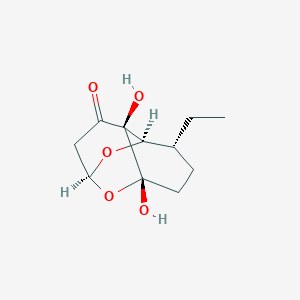

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (R)-EPDHC, is a compound derived from the isoquinoline family of compounds. It is a white crystalline solid that is insoluble in water and is used in a variety of scientific research applications. This compound has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. It has been found to have a wide range of biochemical and physiological effects on cells and organisms, and has potential applications in a variety of areas, including drug development and laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for (R)-EPDHC.

Aplicaciones Científicas De Investigación

Synthesis and Analgesic Activity

The compound has been explored for its potential in synthesizing analogs of drotaverine, a known antispasmodic drug. Ritter reactions involving the compound led to the synthesis of 1-[3,4-dimethoxybenzyl]-3,3-diethyl-6,7-dimethoxy-3,4-dihydroisoquinoline, exhibiting significant analgesic effects. This reveals the potential of (R)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate derivatives in the development of new analgesic agents (Mikhailovskii et al., 2021).

Interaction with Nitrogen-centered Nucleophiles

Research indicates that the compound engages in chemical reactions with nitrogen-centered nucleophiles, leading to the formation of various heterocyclic structures. This reactivity opens up avenues for the compound's use in the synthesis of complex molecules with potential pharmacological applications (Surikova et al., 2008).

Crystal Structure and Chemical Analysis

The compound has been a subject of structural analysis, revealing intricate details about its molecular conformation and interactions. Understanding these properties is crucial in drug design and material science, as it aids in predicting the behavior and reactivity of the compound in different environments (Baba et al., 2019).

Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones

The compound serves as a precursor in a multi-step synthetic process for creating N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, highlighting its versatility in the synthesis of complex organic molecules. This contributes significantly to medicinal chemistry and the development of new therapeutic agents (Freeman et al., 2023).

Mecanismo De Acción

Target of Action

The primary targets of ®-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as (1R)-3,4-Dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid ethyl ester, are Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It shows good inhibitory activity against both MAO-A and MAO-B . The inhibition of these enzymes prevents the breakdown of monoamine neurotransmitters and thereby increases their availability. This can lead to an alleviation of symptoms in various neurological and psychiatric disorders.

Biochemical Pathways

The inhibition of MAO-A and MAO-B affects the monoamine oxidase pathway. This pathway is responsible for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-A and MAO-B, the compound increases the levels of these neurotransmitters, which can have various downstream effects, including mood elevation and improved cognitive function .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve an increase in the levels of monoamine neurotransmitters due to the inhibition of MAO-A and MAO-B. This can result in improved mood and cognitive function in individuals with certain neurological and psychiatric disorders .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Propiedades

IUPAC Name |

ethyl (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKVDRQVNMALLN-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CCC2=CC=CC=C2[C@H]1C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine](/img/structure/B599488.png)